molecular formula C7H6ClNaO4S2 B13226932 Sodium 2-chloro-5-methanesulfonylbenzene-1-sulfinate

Sodium 2-chloro-5-methanesulfonylbenzene-1-sulfinate

Cat. No.: B13226932
M. Wt: 276.7 g/mol
InChI Key: BOLLKCNSVMPAIB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-chloro-5-methanesulfonylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆ClNaO₄S₂. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-chloro-5-methanesulfonylbenzene-1-sulfinate typically involves the sulfonylation of 2-chloro-5-methanesulfonylbenzene. The reaction is carried out under controlled conditions using sodium sulfinate as a reagent. The process involves the following steps:

    Neutralization: The reaction mixture is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-chloro-5-methanesulfonylbenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfonic acids.

    Reduction: Formation of sulfides.

    Substitution: Halogen exchange reactions.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reducing agents such as lithium aluminum hydride.

    Substitution: Often carried out in the presence of catalysts like palladium or copper.

Major Products

    Sulfonic Acids: Formed through oxidation.

    Sulfides: Resulting from reduction.

    Substituted Aromatics: Produced via substitution reactions.

Scientific Research Applications

Sodium 2-chloro-5-methanesulfonylbenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organosulfur compounds.

    Biology: Investigated for its potential role in biological systems and enzyme inhibition.

    Medicine: Explored for its therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 2-chloro-5-methanesulfonylbenzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Uniqueness

Sodium 2-chloro-5-methanesulfonylbenzene-1-sulfinate is unique due to the presence of both chloro and methanesulfonyl groups on the aromatic ring. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds.

Properties

Molecular Formula

C7H6ClNaO4S2

Molecular Weight

276.7 g/mol

IUPAC Name

sodium;2-chloro-5-methylsulfonylbenzenesulfinate

InChI

InChI=1S/C7H7ClO4S2.Na/c1-14(11,12)5-2-3-6(8)7(4-5)13(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

BOLLKCNSVMPAIB-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.